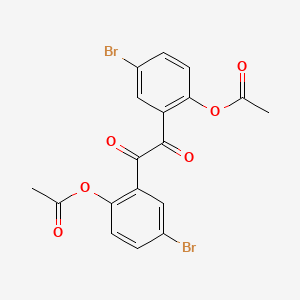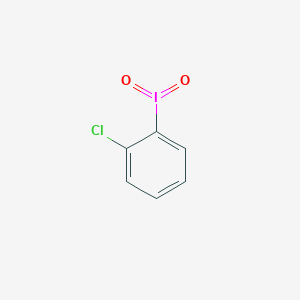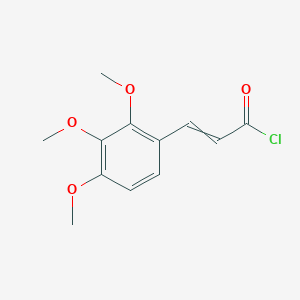![molecular formula C11H14SSi B14495506 Silane, trimethyl[(phenylethynyl)thio]- CAS No. 63135-82-0](/img/structure/B14495506.png)
Silane, trimethyl[(phenylethynyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, trimethyl[(phenylethynyl)thio]- is a chemical compound with the molecular formula C11H14SiS It is a derivative of silane, where the silicon atom is bonded to three methyl groups and one phenylethynylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[(phenylethynyl)thio]- typically involves the reaction of trimethylsilylacetylene with phenylthio compounds under specific conditions. One common method involves the use of transition metal catalysts to facilitate the reaction. For example, the polymerization of 1-phenyl-2-trimethylsilylacetylene by various transition metal catalysts has been reported .
Industrial Production Methods
Industrial production methods for Silane, trimethyl[(phenylethynyl)thio]- are not well-documented in the literature. it is likely that similar synthetic routes involving transition metal catalysts and controlled reaction conditions are employed on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
Silane, trimethyl[(phenylethynyl)thio]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The phenylethynylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of Silane, trimethyl[(phenylethynyl)thio]- include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the presence of catalysts to enhance reaction rates.
Major Products
The major products formed from the reactions of Silane, trimethyl[(phenylethynyl)thio]- depend on the specific reaction type. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized silane derivatives.
Aplicaciones Científicas De Investigación
Silane, trimethyl[(phenylethynyl)thio]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Silane, trimethyl[(phenylethynyl)thio]- involves its interaction with molecular targets through its phenylethynylthio group. This group can participate in various chemical reactions, such as nucleophilic substitution and oxidation, which can modify the compound’s properties and reactivity. The molecular pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Silane, trimethyl[(phenylthio)methyl]-: This compound has a similar structure but with a phenylthio group instead of a phenylethynylthio group.
Trimethyl(phenylthio)silane: Another similar compound with a phenylthio group attached to the silicon atom.
Uniqueness
Silane, trimethyl[(phenylethynyl)thio]- is unique due to the presence of the phenylethynylthio group, which imparts distinct chemical properties and reactivity compared to other silane derivatives. This uniqueness makes it valuable for specific applications in scientific research and industry.
Propiedades
Número CAS |
63135-82-0 |
|---|---|
Fórmula molecular |
C11H14SSi |
Peso molecular |
206.38 g/mol |
Nombre IUPAC |
trimethyl(2-phenylethynylsulfanyl)silane |
InChI |
InChI=1S/C11H14SSi/c1-13(2,3)12-10-9-11-7-5-4-6-8-11/h4-8H,1-3H3 |
Clave InChI |
FVSKTOGMHAHKOL-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)SC#CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole](/img/structure/B14495442.png)










